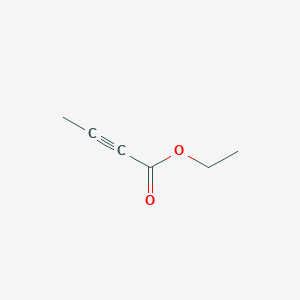

2-ブチノ酸エチル

概要

説明

Ethyl 2-butynoate, also known as ethyl prop-2-ynoate, is an organic compound with the molecular formula C4H6O2. It is a colorless liquid with a pungent, sweet odor. It is a versatile reagent used in organic synthesis and has many applications in the pharmaceutical and agrochemical industries. It is also used as a flavoring agent in food and beverages. Ethyl 2-butynoate has been studied extensively for its biochemical and physiological effects, as well as its potential applications in the laboratory.

科学的研究の応用

シクロペンテン誘導体の合成

2-ブチノ酸エチルは、3-エチル、1-メチル1-(2-ニトロフェニル)-シクロペント-3-エン-1,3-ジカルボン酸エステルの合成における前駆体として使用されます . この化合物は、天然物や医薬品に多く見られるシクロペンテン環の構築において、特に有機合成において重要です。

アルケニルシラノールの生成

ケイ素化学の分野では、2-ブチノ酸エチルはアルケニルシラノールの生成のための出発物質として役立ちます . これらの化合物は、複雑な有機分子の生成において重要なクロスカップリング反応における潜在的な用途があるため、価値があります。

三環性アジリジン誘導体の生成

生物活性のため医薬品化学で用途がある三環性アジリジン誘導体は、2-ブチノ酸エチルを使用して合成されます . これらの誘導体は、新しい医薬品の開発のための構成要素として使用できます。

メタン生成阻害

2-ブチノ酸エチルはメタン生成阻害剤として作用します . この用途は、埋立地やその他の嫌気性消化源からのメタン(強力な温室効果ガス)の生成を制御するのに役立つため、環境研究と廃棄物管理において非常に重要です。

電子不足アルキン研究

電子不足アルキン誘導体として、2-ブチノ酸エチルは、ロジウム(I)/H8-BINAP錯体によって触媒される1,3-ジエン合成の研究において不可欠です . この研究は、有機化学における新しい触媒プロセスの開発に影響を与えます。

インビトロ分解と微生物バイオマスの生成

2-ブチノ酸エチルは、インビトロ分解と微生物バイオマスの生成に対する影響について研究されてきました . これらの影響を理解することは、廃棄物処理やエネルギー生産のための微生物プロセスの最適化を含む、バイオテクノロジー用途にとって重要です。

作用機序

Target of Action

Ethyl 2-butynoate is an electron-deficient internal alkyne . It primarily targets the process of methanogenesis, acting as a methanogenesis inhibitor . Methanogenesis is a crucial part of the global carbon cycle and a significant source of atmospheric methane. Inhibiting this process can have substantial implications in controlling greenhouse gas emissions.

Mode of Action

The compound interacts with its targets by undergoing codimerization with alkenes to form 1,3-dienes . This interaction is catalyzed by a rhodium(I)/H8-BINAP complex . Codimerization is a process where two different types of monomers join to form a copolymer. In this case, the ethyl 2-butynoate and the alkene form a 1,3-diene.

Pharmacokinetics

Its physical properties such as its liquid form, boiling point of 160-161 °c/730 mmhg, and density of 0962 g/mL at 25 °C can influence its pharmacokinetic properties.

Result of Action

The primary result of ethyl 2-butynoate’s action is the inhibition of methanogenesis . By inhibiting this process, it can control the production of methane, a potent greenhouse gas. Additionally, its ability to undergo codimerization with alkenes to form 1,3-dienes can result in the synthesis of new compounds with potential applications in various fields.

Safety and Hazards

将来の方向性

While specific future directions for Ethyl 2-butynoate are not mentioned in the search results, it’s worth noting that it has been used in the study of its effect on in vitro degradation and microbial biomass production . It may also be used in the synthesis of various compounds, including 3-ethyl, 1-methyl 1- (2-nitrophenyl)-cyclopent-3-ene-1,3-dicarboxylate, tricyclic aziridine derivatives, and alkenylsilanols .

生化学分析

Biochemical Properties

Ethyl 2-butynoate has been reported to undergo codimerization with alkenes to form 1,3-dienes, a process catalyzed by the rhodium (I)/H8-BINAP complex This suggests that Ethyl 2-butynoate can interact with certain enzymes and proteins to participate in biochemical reactions

Cellular Effects

Given its role as a methanogenesis inhibitor , it may influence cell function by affecting methanogenesis pathways. Its specific impact on cell signaling pathways, gene expression, and cellular metabolism needs to be investigated further.

Molecular Mechanism

It is known to undergo codimerization with alkenes to form 1,3-dienes in the presence of the rhodium (I)/H8-BINAP complex This suggests that it may interact with biomolecules and potentially influence enzyme activity and gene expression

Metabolic Pathways

Given its role as a methanogenesis inhibitor , it may interact with enzymes or cofactors involved in methanogenesis

特性

IUPAC Name |

ethyl but-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJJZKCJURDYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195846 | |

| Record name | Ethyl 2-butynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4341-76-8 | |

| Record name | Ethyl 2-butynoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4341-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl tetrolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004341768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-butynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-butynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL TETROLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UG3A7S3GB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary area of research interest for Ethyl 2-butynoate?

A1: Ethyl 2-butynoate has garnered significant interest as a potential inhibitor of ruminal methanogenesis. Studies have explored its effects on methane production in rumen fluid and pure cultures of methanogens [, ].

Q2: How does Ethyl 2-butynoate affect methanogenesis in the rumen?

A2: While the exact mechanism remains unclear, research suggests that Ethyl 2-butynoate effectively reduces methane production in rumen fluid [, , ]. One study observed a maximum decrease in methanogenesis of 79% with Ethyl 2-butynoate addition [].

Q3: Are there any drawbacks to using Ethyl 2-butynoate as a methanogenesis inhibitor?

A3: Research indicates that high concentrations of Ethyl 2-butynoate might negatively impact the apparent fermentation of feed substrates in the rumen []. Further investigations are needed to determine the optimal concentration for methane reduction without compromising digestibility.

Q4: Beyond methanogenesis inhibition, what other applications of Ethyl 2-butynoate are being explored?

A4: Ethyl 2-butynoate serves as a versatile reagent in organic synthesis. Studies demonstrate its utility in phosphine-catalyzed [3 + 2] cycloaddition reactions for creating quaternary carbon centers and nitrogen-containing heterocycles [, , , , ]. It is also used in reactions with tropone tosylhydrazone sodium salt to form 1H-1,2-benzodiazepine derivatives [].

Q5: Can you provide specific examples of reactions where Ethyl 2-butynoate is employed?

A5: Certainly. Ethyl 2-butynoate reacts with malonate-type nucleophiles in the presence of a phosphine catalyst, leading to the formation of γ-addition products []. Furthermore, it participates in [3 + 3] annulation reactions with azomethine imines under phosphine catalysis to generate diverse heterocyclic compounds [, ].

Q6: Is Ethyl 2-butynoate utilized in any analytical chemistry techniques?

A6: Yes, a study employed Ethyl 2-butynoate as a model substrate alongside ethylphenyl propiolate to monitor hydrogenation reactions using benchtop 2D NMR enhanced by parahydrogen-induced polarization and fast correlation spectroscopy with time-resolved non-uniform sampling []. This approach allows for sensitive and high-resolution monitoring of the hydrogenation process.

Q7: What is the molecular formula and weight of Ethyl 2-butynoate?

A7: Ethyl 2-butynoate has the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol.

Q8: Are there any known structure-activity relationship (SAR) studies on Ethyl 2-butynoate derivatives?

A8: While the provided abstracts don't delve into detailed SAR studies for Ethyl 2-butynoate derivatives, one study explores the impact of different substituents on the acetylene moiety in reactions with tropone tosylhydrazone sodium salt []. Further research is necessary to establish comprehensive SAR data for this compound class.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B42010.png)

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B42012.png)

![[2-[(6S,8S,10R,13S,14S)-6-Fluoro-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B42014.png)

![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B42042.png)